![molecular formula C27H32BLi B12517171 Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide CAS No. 660430-05-7](/img/structure/B12517171.png)
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its stability and reactivity
Métodos De Preparación
The synthesis of Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide typically involves the reaction of 4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenylmethane with a lithium reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding boron-containing oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.
Substitution: It can undergo substitution reactions where the lithium atom is replaced by other electrophiles, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide involves its interaction with various molecular targets. The lithium atom in the compound can coordinate with different functional groups, facilitating various chemical transformations. The boron atom also plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide can be compared with similar compounds such as:
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: This compound is also used in organic synthesis and has similar reactivity.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
660430-05-7 |
|---|---|
Fórmula molecular |
C27H32BLi |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
lithium;(4-methanidyl-2,6-dimethylphenyl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C27H32B.Li/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9;/h10-15H,1H2,2-9H3;/q-1;+1 |
Clave InChI |
ZUDNFWSNUAMGJZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)[CH2-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


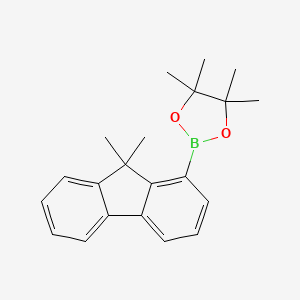
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
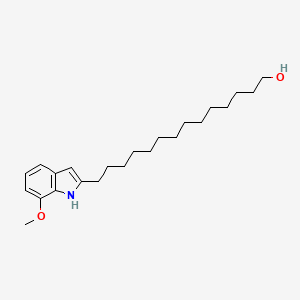
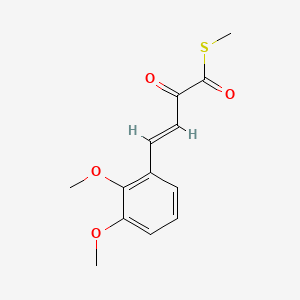
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
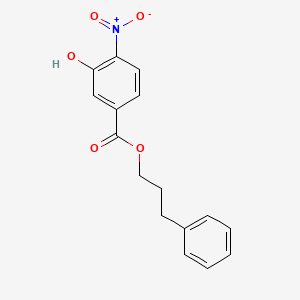
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
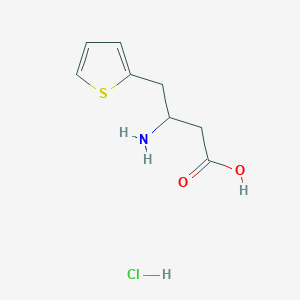
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
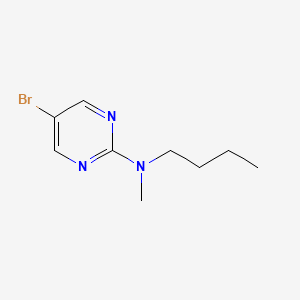
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
